molecular formula C16H20O2 B14255255 4-Nonyn-3-one, 1-(4-methoxyphenyl)- CAS No. 217086-39-0

4-Nonyn-3-one, 1-(4-methoxyphenyl)-

Cat. No.: B14255255
CAS No.: 217086-39-0
M. Wt: 244.33 g/mol
InChI Key: QPQZIIWQQWOIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nonyn-3-one, 1-(4-methoxyphenyl)- is an organic compound with the molecular formula C16H20O2. It is a specialty chemical used in various scientific and industrial applications. This compound is characterized by the presence of a nonynone group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyn-3-one, 1-(4-methoxyphenyl)- typically involves the coupling of appropriate precursors through well-established organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 4-Nonyn-3-one, 1-(4-methoxyphenyl)- involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Companies like Parchem specialize in the manufacture and distribution of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Nonyn-3-one, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Nonyn-3-one, 1-(4-methoxyphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Nonyn-3-one, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nonyn-3-one, 1-(4-methoxyphenyl)- is unique due to the presence of both the nonynone and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

217086-39-0

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)non-4-yn-3-one

InChI

InChI=1S/C16H20O2/c1-3-4-5-6-7-15(17)11-8-14-9-12-16(18-2)13-10-14/h9-10,12-13H,3-5,8,11H2,1-2H3

InChI Key

QPQZIIWQQWOIAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)CCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.